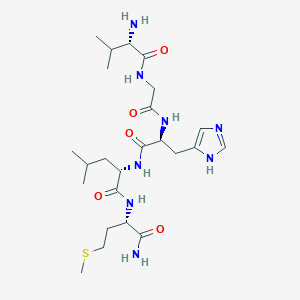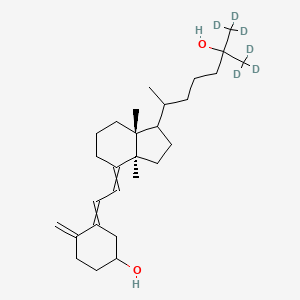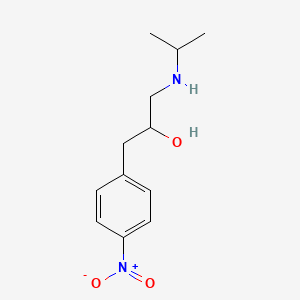
1-Isopropylamino-3-(p-nitrophenyl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropylamino-3-(p-nitrophenyl)-2-propanol is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an isopropylamino group, a p-nitrophenyl group, and a propanol backbone. Its unique structure allows it to participate in various chemical reactions and makes it a valuable compound for scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1-Isopropylamino-3-(p-nitrophenyl)-2-propanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of p-nitrophenylamine with isopropylamine, followed by the addition of a propanol derivative. The reaction conditions often include the use of solvents such as toluene or ethanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-Isopropylamino-3-(p-nitrophenyl)-2-propanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropylamino group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. .
Aplicaciones Científicas De Investigación
1-Isopropylamino-3-(p-nitrophenyl)-2-propanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Isopropylamino-3-(p-nitrophenyl)-2-propanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Isopropylamino-3-(p-nitrophenyl)-2-propanol can be compared with other similar compounds, such as:
Propranolol: A beta-blocker with a similar isopropylamino group but different aromatic substitution.
Metoprolol: Another beta-blocker with structural similarities but different pharmacological properties.
Atenolol: A beta-blocker with a similar backbone but different substituents. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
73825-99-7 |
|---|---|
Fórmula molecular |
C12H18N2O3 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
1-(4-nitrophenyl)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C12H18N2O3/c1-9(2)13-8-12(15)7-10-3-5-11(6-4-10)14(16)17/h3-6,9,12-13,15H,7-8H2,1-2H3 |
Clave InChI |
XGAIEZLJSRQDHV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC(CC1=CC=C(C=C1)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


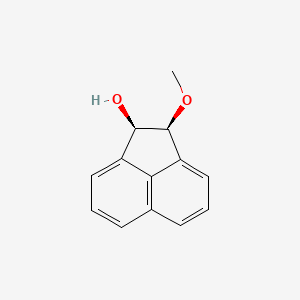

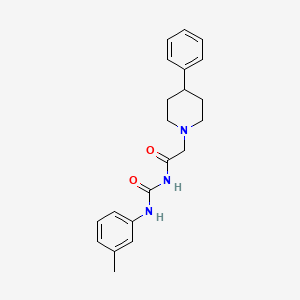
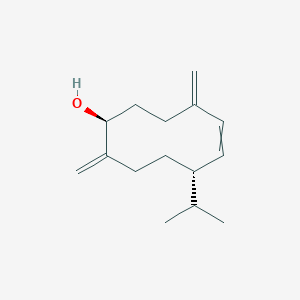
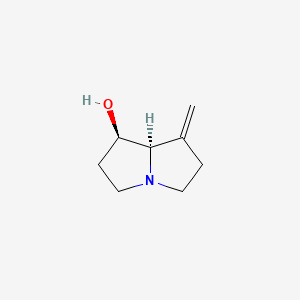
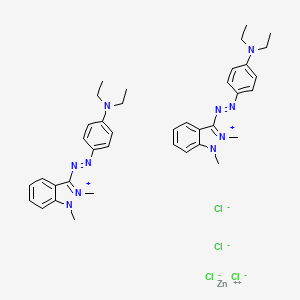
![2-[(4-Bromoanilino)-methylsulfanylmethylidene]propanedinitrile](/img/structure/B14455772.png)
![1,2,4-Tris[(propan-2-yl)sulfanyl]benzene](/img/structure/B14455781.png)
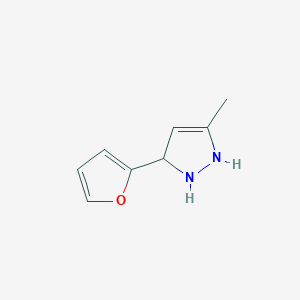
![2,4-Dimethylpyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B14455788.png)
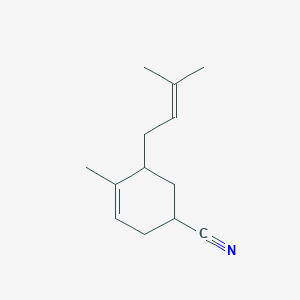
![N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline](/img/structure/B14455799.png)
